molecular formula C16H17FN4 B6096954 3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B6096954
M. Wt: 284.33 g/mol
InChI Key: JTQVCMPYHWBUKW-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential pharmacological properties . They are aromatic heterocyclic compounds that contain a pyrimidine ring fused with a pyrazole ring . The specific compound you mentioned would have a fluorophenyl group, a methyl group, and a propyl group attached to this core structure.


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines consists of a pyrimidine ring fused with a pyrazole ring . The specific substituents on the ring can greatly influence the properties of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure. For example, some compounds in this class are solid at room temperature .

Scientific Research Applications

3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential in various scientific research applications. One of the primary research areas is in the field of neuroscience. This compound has been found to act as a potent and selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease. This compound has also been studied for its potential use as a PET radioligand for imaging dopamine D3 receptors in vivo.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is its selectivity for the dopamine D3 receptor. This selectivity allows for more precise targeting of the receptor and reduces the potential for off-target effects. However, this compound has a relatively short half-life and requires frequent dosing in animal models. Additionally, this compound has been found to have low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine. One area of interest is the potential use of this compound as a PET radioligand for imaging dopamine D3 receptors in vivo. This could provide valuable insights into the role of the dopamine D3 receptor in various neurological disorders. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Additionally, the effects of this compound on other neurotransmitter systems and its potential use in the treatment of other neurological disorders warrant further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications, particularly in the field of neuroscience. Its selectivity for the dopamine D3 receptor makes it a valuable tool for investigating the role of this receptor in various neurological disorders. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 4-fluoroaniline, ethyl acetoacetate, and ethyl propionate in the presence of potassium carbonate and acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of the reaction is approximately 60%.

Safety and Hazards

The safety and hazards of pyrazolo[1,5-a]pyrimidines can depend on their specific structure. It’s important to handle these compounds with care, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4/c1-3-8-18-15-9-11(2)20-16-14(10-19-21(15)16)12-4-6-13(17)7-5-12/h4-7,9-10,18H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQVCMPYHWBUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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